molecular formula C9H12 B3147533 7-Ethynylbicyclo[4.1.0]heptane CAS No. 62572-42-3

7-Ethynylbicyclo[4.1.0]heptane

Cat. No.: B3147533
CAS No.: 62572-42-3
M. Wt: 120.19 g/mol
InChI Key: ZANCPIQLQRAOGR-UHFFFAOYSA-N
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Description

7-Ethynylbicyclo[4.1.0]heptane is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with an ethynyl (-C≡CH) substituent at the 7-position. The bicyclo[4.1.0]heptane core confers strain due to its fused cyclopropane ring, influencing both physical characteristics (e.g., boiling point, solubility) and chemical behavior (e.g., ring-opening reactions, electrophilic additions) .

Properties

IUPAC Name

7-ethynylbicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-7-8-5-3-4-6-9(7)8/h1,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCPIQLQRAOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction forms the bicyclic structure, and subsequent introduction of the ethynyl group can be achieved through various methods, including the use of ethynylating agents under controlled conditions.

Industrial Production Methods

While specific industrial production methods for 7-Ethynylbicyclo[4.1.0]heptane are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Ethynylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Oxa derivatives (e.g., 7-oxabicyclo) exhibit enhanced polarity and reactivity toward acid-catalyzed ring-opening due to the strained epoxide . Aza derivatives (e.g., 7-azabicyclo) show basicity and participate in hydrogen bonding, influencing solubility in polar solvents .
  • Steric and Strain Considerations :

    • Vinyl substituents (e.g., exo-7-vinyl) introduce steric hindrance and π-bond conjugation, altering regioselectivity in cycloadditions .
    • Halogenated analogs (e.g., 7,7-difluoro) exhibit increased thermal stability and resistance to oxidation .

Biological Activity

7-Ethynylbicyclo[4.1.0]heptane, a bicyclic compound, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and flavor enhancement. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H10_{10}
  • Molecular Weight : 106.16 g/mol
  • CAS Number : 286-20-4

The compound features a bicyclic structure that contributes to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Flavor Enhancement :
    • The compound has been identified as a potential flavoring agent, particularly in enhancing umami flavors in food products. Substituted derivatives of bicyclo[4.1.0]heptane have shown significant promise in flavor modulation, with specific structural configurations enhancing taste profiles significantly .
  • Pharmacological Potential :
    • Preliminary studies suggest that derivatives of bicyclo[4.1.0]heptane may possess pharmacological properties, including analgesic and anti-inflammatory effects. These effects are attributed to the compound's interaction with specific biological pathways related to pain perception and inflammation .
  • Toxicological Studies :
    • Toxicological assessments have indicated that while some derivatives exhibit beneficial effects, others may present toxicity risks at higher concentrations. Thus, careful evaluation of dosage and structural modifications is essential for safe application .

Case Study 1: Flavor Modulation

A study conducted on various bicyclic compounds highlighted the effectiveness of this compound in enhancing umami taste in broths at concentrations as low as 10 ppm. This study emphasized the structural importance of the ethynyl group in flavor perception .

Case Study 2: Pharmacological Activity

In a pharmacological evaluation, a derivative of this compound was tested for its analgesic properties using animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential therapeutic applications .

Data Tables

Property Value Source
Molecular FormulaC8_{8}H10_{10}NIST WebBook
Molecular Weight106.16 g/molNIST WebBook
Umami Flavor EnhancementEffective at 10 ppmPatent WO2008046895A1
Analgesic ActivitySignificant reductionResearch Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethynylbicyclo[4.1.0]heptane
Reactant of Route 2
7-Ethynylbicyclo[4.1.0]heptane

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